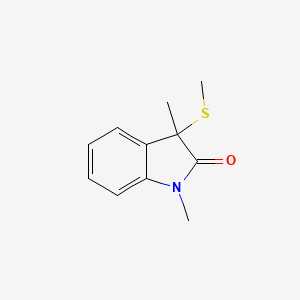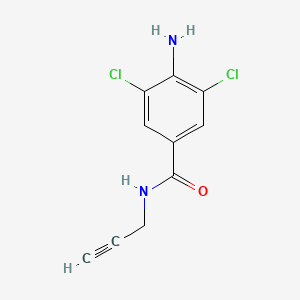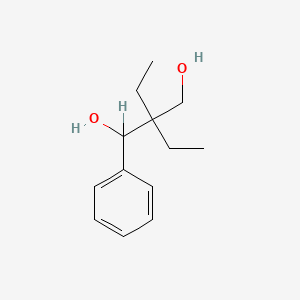
1,3-Propanediol, 2,2-diethyl-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediol, 2,2-diethyl-1-phenyl- is an organic compound with the molecular formula C13H20O2 It is a derivative of 1,3-propanediol where two ethyl groups and one phenyl group are substituted at the second carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Propanediol, 2,2-diethyl-1-phenyl- can be synthesized through the reduction of diethyl phenylmalonate using sodium borohydride in the presence of an alkali metal dihydrogen phosphate buffer . The reaction proceeds under mild conditions and yields the desired product with high purity.
Industrial Production Methods
The industrial production of 1,3-Propanediol, 2,2-diethyl-1-phenyl- involves similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Propanediol, 2,2-diethyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
1,3-Propanediol, 2,2-diethyl-1-phenyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a reagent in enzymatic reactions.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,3-Propanediol, 2,2-diethyl-1-phenyl- involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of different metabolites. It can also interact with cellular components, influencing biochemical pathways and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Propanediol, 2-phenyl-: Similar structure but lacks the ethyl groups.
1,3-Propanediol, 2,2-diethyl-: Similar structure but lacks the phenyl group.
1,2-Propanediol, 1-phenyl-: Similar structure but with different substitution pattern.
Uniqueness
1,3-Propanediol, 2,2-diethyl-1-phenyl- is unique due to the presence of both ethyl and phenyl groups, which impart distinct chemical and physical properties
Propriétés
Numéro CAS |
63834-79-7 |
|---|---|
Formule moléculaire |
C13H20O2 |
Poids moléculaire |
208.30 g/mol |
Nom IUPAC |
2,2-diethyl-1-phenylpropane-1,3-diol |
InChI |
InChI=1S/C13H20O2/c1-3-13(4-2,10-14)12(15)11-8-6-5-7-9-11/h5-9,12,14-15H,3-4,10H2,1-2H3 |
Clé InChI |
PGIQMCOLYCTABQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(CO)C(C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



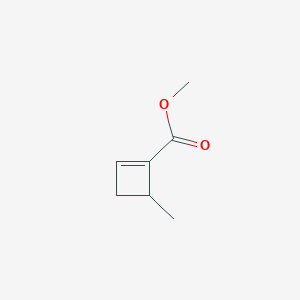


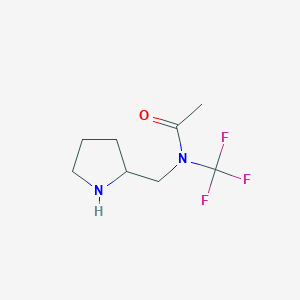



![2-[(Ethoxycarbonyl)amino]but-3-enoic acid](/img/structure/B13951894.png)

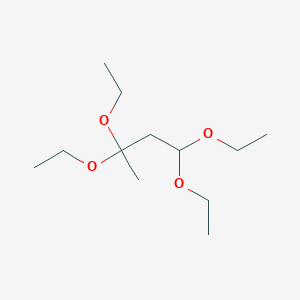
![2H-[1,3]thiazolo[5,4-g][1,4]benzothiazine](/img/structure/B13951914.png)
